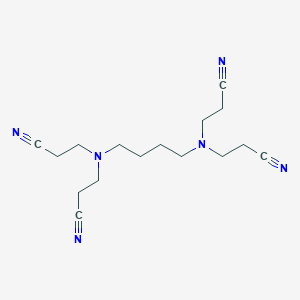

1,4-Bis(bis(2-cyanoethyl)amino)butane

Description

Historical Perspectives on Cyanoethylated Polyamine Structures

The conceptual foundation for 1,4-Bis(bis(2-cyanoethyl)amino)butane lies in the broader history of polyamine research and the specific chemical transformation known as cyanoethylation. Polyamines, a class of organic compounds with two or more primary amino groups, have been known for centuries, with spermine (B22157) being first observed in the 17th century. nih.gov The systematic study of their chemical modification to create novel structures with tailored properties gained momentum in the 20th century.

Cyanoethylation, the addition of an acrylonitrile (B1666552) molecule to a compound with a reactive hydrogen, is a key process in this context. wikipedia.org This reaction, often catalyzed by a base, has been employed to modify amines, alcohols, and thiols. wikipedia.org The synthesis of various polyamine derivatives through cyanoethylation has been a subject of study for decades, with the aim of producing compounds with specific biological or material properties. This historical work on modifying simpler polyamines set the stage for the synthesis and investigation of more complex structures like this compound.

Rationale for Academic Research on this compound

The academic interest in this compound is driven by its unique molecular structure, which suggests potential in several areas of research. The presence of multiple tertiary amine groups and terminal nitrile functionalities makes it a versatile building block.

The polyamine backbone is of particular interest. At physiological pH, the amine groups can be protonated, leading to a polycationic molecule. nih.gov This characteristic is crucial, as polyamines are known to interact with negatively charged biological macromolecules such as DNA and RNA. researchgate.netnih.gov This ability to bind to nucleic acids is a primary reason for investigating its potential in applications like gene delivery, where it could act as a non-viral vector to transport genetic material into cells.

Furthermore, the four cyanoethyl groups offer sites for further chemical modification. The nitrile group is a versatile functional group in organic synthesis and can be converted into other functionalities, such as amines or carboxylic acids. This opens up possibilities for creating a wide range of derivatives with tailored properties for various applications.

General Academic Research Landscape of Related Polyamine and Nitrile Architectures

The study of this compound is situated within a vibrant and extensive research landscape focused on polyamines and nitrile-containing compounds. Natural polyamines like spermidine (B129725) and spermine are essential for cell growth, proliferation, and differentiation. nih.govnih.gov Consequently, there is significant research into the role of polyamines in various biological processes and diseases. nih.gov

A substantial area of research involves the synthesis of polyamine analogs as potential therapeutic agents. mdpi.com Given that cancer cells often have elevated polyamine levels to sustain their rapid growth, synthetic polyamines are being investigated as antiproliferative agents. nih.govmdpi.com Researchers are actively developing a wide array of polyamine derivatives and conjugates with other molecules, such as porphyrins and flavonoids, to enhance their therapeutic efficacy. nih.gov

The field of nitrile chemistry is equally broad. Nitrile-containing molecules are important intermediates in organic synthesis and are used in the production of a wide range of materials. The coordination chemistry of polynitriles is an active area of investigation, exploring how these molecules interact with metal ions to form complex structures. mdpi.com

Interdisciplinary Significance within Contemporary Chemical Sciences

The scientific interest in this compound extends across multiple disciplines, highlighting its interdisciplinary significance.

Medicinal Chemistry and Biotechnology: As mentioned, its polycationic nature at physiological pH makes it a candidate for applications in drug and gene delivery. The ability of polyamines to interact with and condense DNA is a key feature being explored for the development of new non-viral gene vectors.

Polymer and Materials Science: The multiple functional groups on this compound make it a potential monomer or cross-linking agent for the synthesis of novel polymers. The nitrile groups can be involved in polymerization reactions or can be modified to tune the properties of the resulting material. Cyanoethylation itself is a known method for modifying natural polymers like cellulose (B213188) to create materials with new properties. taylorandfrancis.com

Supramolecular and Coordination Chemistry: The presence of multiple nitrogen atoms (both amine and nitrile) provides several potential coordination sites for metal ions. This makes this compound an interesting ligand for the construction of coordination polymers and other supramolecular assemblies. The study of how polyamines coordinate with metal ions is a significant area of research. nih.govresearchgate.net

Data Tables

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₆H₂₄N₆ |

| Molecular Weight | 300.40 g/mol |

| CAS Number | 120239-62-5 |

| IUPAC Name | 3,3',3'',3'''-(Butane-1,4-diylbis(azanetriyl))tetrapropanenitrile |

Structure

3D Structure

Properties

IUPAC Name |

3-[4-[bis(2-cyanoethyl)amino]butyl-(2-cyanoethyl)amino]propanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N6/c17-7-3-13-21(14-4-8-18)11-1-2-12-22(15-5-9-19)16-6-10-20/h1-6,11-16H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZHCRCQYMFGDFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN(CCC#N)CCC#N)CN(CCC#N)CCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801176298 | |

| Record name | 3,3′,3′′,3′′′-(1,4-Butanediyldinitrilo)tetrakis[propanenitrile] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801176298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120239-62-5 | |

| Record name | 3,3′,3′′,3′′′-(1,4-Butanediyldinitrilo)tetrakis[propanenitrile] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120239-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Bis(bis(2-cyanoethyl)amino)butane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120239625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3′,3′′,3′′′-(1,4-Butanediyldinitrilo)tetrakis[propanenitrile] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801176298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3',3'',3'''-(butane-1,4-diyldinitrilo)tetrapropanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.454 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Studies

Retrosynthetic Analysis of 1,4-Bis(bis(2-cyanoethyl)amino)butane

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.com For this compound, the most logical disconnections are the four carbon-nitrogen (C-N) bonds between the butane (B89635) backbone and the cyanoethyl groups.

This disconnection strategy, known as a C-N bond disconnection, is common for amines, ethers, and esters, which are often formed via substitution reactions. amazonaws.com The analysis points to two primary synthons: a nucleophilic diamine and an electrophilic three-carbon unit. These correspond to the synthetic equivalents of 1,4-diaminobutane (B46682) and an acrylonitrile-derived species, respectively. The forward synthesis, therefore, involves the reaction of 1,4-diaminobutane with four equivalents of acrylonitrile (B1666552) in a process called cyanoethylation.

Classical and Modern Approaches for Amine Alkylation

The formation of the C-N bonds in this compound is a specific type of amine alkylation. While the target compound is formed via cyanoethylation (a Michael addition), it is useful to understand the broader context of amine alkylation methodologies.

Classical Approaches:

Alkylation with Alkyl Halides: This is a traditional SN2-type reaction where an amine acts as a nucleophile, attacking an alkyl halide and displacing the halide leaving group. youtube.comyoutube.com A significant drawback of this method is the potential for overalkylation, as the resulting secondary or tertiary amine is often more nucleophilic than the starting amine, leading to a mixture of products. youtube.comnih.gov

Reductive Amination: This method involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an imine, which is then reduced to the corresponding amine. rsc.org It is a highly effective method for forming C-N bonds with good control over the degree of alkylation.

Modern Approaches:

Hydrogen-Borrowing Catalysis: This sustainable method uses alcohols as alkylating agents. A catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde intermediate, which then undergoes reductive amination with the amine. The catalyst returns the hydrogen in the final reduction step, producing only water as a byproduct. researchgate.net

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for C-N bond formation. For instance, photocatalysts can generate iminium ions, which then react with nucleophiles to install a new C-C or C-N bond adjacent to the amine. rsc.org

| Method | Alkylating Agent | Key Features | Byproducts |

|---|---|---|---|

| Classical Alkylation | Alkyl Halides | SN2 mechanism; risk of overalkylation. youtube.com | Halide Salts |

| Reductive Amination | Aldehydes/Ketones | Forms an imine intermediate; good control. rsc.org | Water |

| Hydrogen-Borrowing Catalysis | Alcohols | Sustainable; atom-economical. researchgate.net | Water |

| Cyanoethylation | Acrylonitrile | Michael addition; specific for adding -CH2CH2CN groups. wikipedia.org | None (in ideal addition) |

Principles and Optimization of Cyanoethylation Reactions

Cyanoethylation is the specific reaction used to synthesize the title compound. It involves the addition of a nucleophile, in this case, the nitrogen atoms of an amine, to the carbon-carbon double bond of acrylonitrile (H₂C=CHCN). wikipedia.org This reaction is a classic example of a Michael addition. glenresearch.com

The reaction is driven by the electron-withdrawing nature of the nitrile (-CN) group, which polarizes the double bond, making the β-carbon atom electrophilic and susceptible to nucleophilic attack. wikipedia.org The reaction is typically catalyzed by a base, although acidic catalysts can also be used, particularly for less reactive aromatic amines. wikipedia.orggoogle.com

Optimization of the reaction to produce this compound requires careful control of several parameters:

Stoichiometry: A molar excess of acrylonitrile is generally required to ensure that all four acidic protons on the two nitrogen atoms of 1,4-diaminobutane are substituted.

Catalyst: While the reaction can proceed without a catalyst, its rate is often slow. Acidic catalysts like acetic acid or mineral acids are sometimes employed. google.comgoogle.com The addition of water has been shown to accelerate the formation of di-adducts in the cyanoethylation of primary aliphatic amines. google.com

Temperature: The reaction is typically conducted at elevated temperatures, often between 60-100°C, to increase the reaction rate. google.comgoogle.com

Solvent: The reaction can be run neat or in a solvent. Water is sometimes used as a co-solvent. ijstr.org

| Parameter | Condition | Rationale | Reference |

|---|---|---|---|

| Stoichiometry | Excess Acrylonitrile | Drives the reaction to completion for full tetra-substitution. | google.com |

| Temperature | 80°C to 175°C | Increases reaction rate; specific temperature depends on reactants. | google.com |

| Catalyst | Acidic (e.g., Acetic Acid, ZnCl2) | Required for less reactive amines; accelerates the reaction. | google.comijstr.org |

| Solvent/Additive | Water | Can materially accelerate the rate of di-adduct formation. | google.com |

Multi-Step Synthesis Pathways for the Compound

The practical synthesis of this compound is a multi-step process that begins with the acquisition or synthesis of its key precursor.

The primary precursor for the target molecule is 1,4-diaminobutane (putrescine). thermofisher.com This compound can be sourced commercially or synthesized through various routes. A common industrial-scale synthesis involves the hydrogenation of succinonitrile. mdpi.com Other methods include biocatalytic routes, which are gaining interest due to environmental concerns. mdpi.comgoogle.com For instance, engineered E. coli strains can produce 1,4-diaminobutane from renewable feedstocks like glucose. mdpi.com

Characterization of the precursor amine is crucial to ensure its purity before proceeding to the next step. Standard analytical techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure and purity of the diamine. scientific.netresearchgate.net

Mass Spectrometry (MS): Provides information on the molecular weight of the compound. scientific.net

Infrared (IR) Spectroscopy: Used to identify the characteristic N-H stretching vibrations of the primary amine groups.

The core of the synthesis is the controlled reaction between 1,4-diaminobutane and acrylonitrile. To achieve the desired tetra-substituted product, the reaction conditions must favor exhaustive cyanoethylation. This involves reacting one mole of 1,4-diaminobutane with at least four moles of acrylonitrile. A slight excess of acrylonitrile is often used to ensure the reaction goes to completion. google.com

The reaction of 1,4-butanediamine with acrylonitrile, followed by catalytic hydrogenation, can also be used to synthesize N,N,N',N'-Tetrakis(3-aminopropyl)-1,4-butanediamine, highlighting the versatility of the cyanoethylated intermediate. cymitquimica.com The successful synthesis of this compound relies on the Michael addition reaction proceeding four times on the same molecule without significant polymerization of acrylonitrile or other side reactions.

Purification is a critical step to isolate the desired product from unreacted starting materials, partially cyanoethylated intermediates, and any byproducts.

Purification of the Precursor (1,4-diaminobutane): If synthesized in the lab, the precursor amine is typically purified by distillation due to its relatively low boiling point.

Purification of the Final Product: this compound is a more complex, higher molecular weight molecule. nih.gov Purification can be challenging. Common methods include:

Crystallization: If the product is a solid, recrystallization from an appropriate solvent is an effective method for purification.

Column Chromatography: For complex mixtures, flash column chromatography is often used. However, the basic nature of amines can cause issues like peak tailing and irreversible adsorption on standard silica (B1680970) gel, which is acidic. biotage.com To overcome this, a small amount of a competing amine (like triethylamine) can be added to the mobile phase, or an alternative stationary phase like basic alumina (B75360) or amine-functionalized silica can be used. biotage.com

Acid-Base Extraction: A classical technique involves forming the protonated salt of the amine by adding an acid. This makes the amine water-soluble, allowing it to be separated from non-basic impurities. The free amine is then regenerated by adding a base. nih.gov A modern variation uses trichloroacetic acid (TCA), which forms a precipitable salt with the amine; subsequent heating of the isolated salt liberates the pure amine as the TCA decomposes into volatile byproducts. nih.gov

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C16H24N6 | nih.gov |

| Molecular Weight | 300.40 g/mol | nih.gov |

| IUPAC Name | 3-[4-[bis(2-cyanoethyl)amino]butyl-(2-cyanoethyl)amino]propanenitrile | nih.gov |

| CAS Number | 120239-62-5 | nih.gov |

Sustainable and Green Chemistry Approaches in Compound Synthesis

The traditional synthesis of this compound involves the reaction of 1,4-diaminobutane (also known as putrescine) with four equivalents of acrylonitrile. wikipedia.orgnih.gov This reaction is a classic example of aza-Michael addition, where the primary amine nucleophilically attacks the β-carbon of the α,β-unsaturated nitrile, acrylonitrile. wikipedia.orgmasterorganicchemistry.com While effective, conventional approaches often utilize volatile organic solvents and may require catalysts that are not environmentally benign. In the pursuit of greener synthetic routes, several strategies can be considered.

Solvent-Free and Alternative Solvent Systems:

A significant advancement in green chemistry is the reduction or elimination of hazardous solvents. Research into the cyanoethylation of various substrates has demonstrated the feasibility of solvent-free conditions. masterorganicchemistry.com For instance, the use of solid basic catalysts like Amberlyst A-21 resin has been shown to effectively promote the cyanoethylation of alcohols without the need for a solvent. masterorganicchemistry.com This approach simplifies work-up procedures and minimizes waste generation.

Another green alternative is the use of water as a reaction medium. While the reactants may have limited solubility, the use of phase-transfer catalysts can facilitate the reaction between the aqueous and organic phases. wikipedia.org Furthermore, innovative solvent systems like CO2-switchable solvents have been explored for the cyanoethylation of cellulose (B213188), offering a reversible method to achieve homogeneous reaction conditions and easy separation of the product.

Catalysis:

The cyanoethylation of amines is typically base-catalyzed. wikipedia.org Traditional methods may employ soluble bases that can be difficult to remove from the reaction mixture. The use of heterogeneous catalysts, such as the aforementioned basic resins, offers a greener alternative as they can be easily recovered by filtration and potentially reused. This not only simplifies purification but also reduces waste. While acidic catalysts have also been used for the cyanoethylation of aromatic amines, basic catalysts are generally preferred for aliphatic amines like 1,4-diaminobutane. nih.gov

Atom Economy:

The synthesis of this compound via the direct addition of 1,4-diaminobutane to acrylonitrile is an inherently atom-economical reaction. In principle, all atoms of the reactants are incorporated into the final product, with no theoretical byproducts. This aligns well with the core principles of green chemistry, which prioritize the maximization of atom utilization.

Considerations for Scalable Laboratory Synthesis

Transitioning a synthetic procedure from a small-scale laboratory experiment to a larger, scalable process requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.

Reaction Control and Exothermicity:

The Michael addition of amines to acrylonitrile is an exothermic reaction. organic-chemistry.org On a larger scale, the heat generated can become significant, leading to potential temperature control issues. This can result in side reactions, such as the polymerization of acrylonitrile, or create safety hazards. Therefore, a scalable synthesis must incorporate efficient heat management. This can be achieved through:

Slow, controlled addition of reactants: Adding the acrylonitrile dropwise to the solution of 1,4-diaminobutane allows for better dissipation of the heat generated.

Effective cooling: Utilizing an ice bath or a cryostat to maintain a consistent, low reaction temperature is crucial.

Adequate stirring: Vigorous stirring ensures even heat distribution throughout the reaction mixture.

Stoichiometry and Reaction Monitoring:

Precise control over the stoichiometry of the reactants is essential to ensure the complete tetra-cyanoethylation of the diamine and to minimize the formation of partially substituted products. A slight excess of acrylonitrile may be used to drive the reaction to completion. Progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the disappearance of the starting materials and the formation of the product.

Work-up and Purification:

On a larger scale, the work-up and purification procedures need to be efficient and scalable. If a solvent is used, its removal via rotary evaporation can become time-consuming. Solvent extraction procedures for product isolation need to be optimized to minimize the use of large volumes of extraction solvents. Purification by column chromatography, while effective on a small scale, can be impractical for large quantities of product. Alternative purification methods such as crystallization or distillation (if the product is thermally stable and has a suitable boiling point) should be explored.

Data Table: Representative Synthetic Parameters for this compound

| Parameter | Value/Condition | Source |

| Reactants | 1,4-Diaminobutane, Acrylonitrile | wikipedia.org |

| Stoichiometry | 1 : >4 molar ratio (Diamine : Acrylonitrile) | General Procedure |

| Catalyst | Typically base-catalyzed (e.g., hydroxide) or catalyst-free | wikipedia.org |

| Solvent | Water, Methanol, or Solvent-free | General Procedure |

| Temperature | 0 - 50 °C (controlled) | General Procedure |

| Reaction Time | Several hours to overnight | General Procedure |

| Purification | Extraction, Crystallization or Column Chromatography | General Procedure |

Derivatization and Structural Modification Strategies

Functional Group Transformations of Nitrile Moieties

The four nitrile groups in 1,4-Bis(bis(2-cyanoethyl)amino)butane are susceptible to a range of chemical transformations, most notably hydrolysis to carboxylic acids and reduction to primary amines. These transformations fundamentally alter the chemical nature of the molecule, converting it from a neutral, cyano-terminated species to a polycarboxylic acid or a polyamine.

The hydrolysis of nitriles to carboxylic acids can be achieved under either acidic or basic conditions. organic-chemistry.orgumich.eduyoutube.com In this process, the nitrile group is first hydrated to an amide intermediate, which is then further hydrolyzed to a carboxylic acid. umich.edu

Under acidic conditions, the nitrile is typically heated under reflux with a strong mineral acid such as hydrochloric acid. organic-chemistry.orgumich.edu The reaction proceeds through protonation of the nitrile nitrogen, which enhances the electrophilicity of the nitrile carbon, facilitating nucleophilic attack by water. youtube.com The resulting amide is then hydrolyzed to the corresponding carboxylic acid and an ammonium (B1175870) salt. masterorganicchemistry.com For this compound, complete hydrolysis would yield N,N,N',N'-tetrakis(2-carboxyethyl)-1,4-diaminobutane and four equivalents of ammonium chloride.

Basic hydrolysis involves heating the nitrile with an aqueous solution of a strong base, such as sodium hydroxide (B78521). organic-chemistry.orgbyjus.com The hydroxide ion acts as the nucleophile, attacking the nitrile carbon. youtube.com This pathway initially forms the salt of the carboxylic acid and ammonia (B1221849) gas. organic-chemistry.org To obtain the free carboxylic acid, the reaction mixture must be subsequently acidified. organic-chemistry.org A mild protocol for the alkaline hydrolysis of nitriles to primary amides has been developed using sodium hydroxide in a methanol/dioxane mixture, suggesting that the hydrolysis can be stopped at the amide stage under certain conditions. arkat-usa.org

The hydrolysis of molecules with multiple acidic functionalities, such as the target tetracarboxylic acid, can be complex. Studies on the hydrolysis of 1,4,5,8-naphthalene tetracarboxylic dianhydride show that the process occurs sequentially, with the first anhydride (B1165640) ring opening at a much faster rate than the second. arkat-usa.orgmasterorganicchemistry.com This suggests that the hydrolysis of the four nitrile groups in this compound may also proceed in a stepwise manner.

Table 1: General Conditions for Nitrile Hydrolysis

| Condition | Reagents | Products | Reference |

| Acidic | Dilute HCl, heat (reflux) | Carboxylic acid, Ammonium salt | organic-chemistry.orgumich.edu |

| Basic | NaOH solution, heat (reflux), then acid work-up | Carboxylic acid, Ammonia | organic-chemistry.orgyoutube.com |

The reduction of the four nitrile groups of this compound to primary amines yields N,N,N',N'-tetrakis(3-aminopropyl)-1,4-butanediamine, a highly branched polyamine. wikipedia.orgnih.govnih.govnih.gov This transformation can be accomplished through catalytic hydrogenation or with chemical reducing agents. masterorganicchemistry.comyoutube.com

Catalytic hydrogenation is a widely used industrial method for nitrile reduction. youtube.com This process typically involves the use of hydrogen gas and a metal catalyst, such as Raney Nickel, palladium, or platinum. masterorganicchemistry.com A patent for the industrial preparation of N,N,N',N'-tetrakis(3-aminopropyl)-1,4-butanediamine describes the hydrogenation of this compound (referred to as 3,3',3'',3'''-(1,4-butanediyldinitrilo)tetrakispropanenitrile) using a nickel catalyst in the presence of ammonia and a solvent like tetrahydrofuran (B95107) (THF) at elevated temperature and pressure. google.com The presence of ammonia helps to suppress the formation of secondary and tertiary amine by-products. umich.edu A study on the reduction of nitriles using potassium borohydride (B1222165) and Raney Nickel in ethanol (B145695) also demonstrated high yields of primary amines under mild conditions. umich.edu

Chemical reduction offers an alternative route to the corresponding polyamine. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of converting nitriles to primary amines. masterorganicchemistry.comyoutube.comyoutube.com The reaction is typically carried out in an anhydrous ether solvent. LiAlH4 is a strong, non-selective reducing agent and will also reduce other functional groups if present. masterorganicchemistry.com

Table 2: Reagents for the Reduction of Nitriles to Primary Amines

| Reagent | Conditions | Comments | Reference |

| H₂/Raney Ni | Ethanol, room temperature | Mild conditions, good to excellent yields for various nitriles. | umich.edu |

| H₂/Nickel catalyst | THF, NH₃, 80°C, 38-43 bar | Industrial process for the synthesis of N,N,N',N'-tetrakis(3-aminopropyl)-1,4-butanediamine. | google.com |

| LiAlH₄ | Anhydrous ether | Powerful, non-selective reducing agent. | masterorganicchemistry.comyoutube.com |

Selective Alkylation and Acylation Reactions at Amine Centers

The tertiary amine centers of this compound are nucleophilic and can undergo alkylation reactions. More significantly, the primary amine groups of the reduced derivative, N,N,N',N'-tetrakis(3-aminopropyl)-1,4-butanediamine, are key sites for selective alkylation and acylation.

Selective acylation of polyamines with multiple, chemically similar amine groups can be achieved by controlling the pH of the reaction medium. nih.gov By adjusting the pH, it is possible to exploit the differences in the pKa values of the various ammonium ions, leading to the deprotonation of a single amine group, which can then be selectively acylated. nih.gov A variety of acylating agents can be employed, including acyl chlorides and anhydrides. ntu.edu.tw

Similarly, selective mono-N-alkylation of molecules with multiple amine groups can be challenging due to the increasing nucleophilicity of the amine as it becomes more substituted. organic-chemistry.org However, methods for the selective mono-N-alkylation of amino alcohols have been developed using protecting groups like 9-borabicyclo[3.3.1]nonane (9-BBN), which forms a stable chelate with the amino alcohol. organic-chemistry.org While not directly applied to the target compound, this strategy could potentially be adapted for the selective alkylation of the amine centers in its derivatives.

Design and Synthesis of Polymeric Analogues

The diamine core of this compound and its derivatives makes them suitable monomers for the synthesis of polymeric materials. Specifically, the hexa-amine derivative, N,N,N',N'-tetrakis(3-aminopropyl)-1,4-butanediamine, is a well-known building block for the synthesis of dendrimers. wikipedia.orgnih.govnih.gov

This compound, also known by the commercial name DAB-Am-4, serves as a generation 1 (G=1) polypropylenimine tetraamine (B13775644) dendrimer core. nih.gov Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. nih.gov The synthesis of higher-generation dendrimers from DAB-Am-4 typically involves a divergent approach, where successive layers of monomers are added to the core in a stepwise manner. nih.gov

Furthermore, the hexa-amine derivative can be used in the synthesis of polyamides. Aromatic polyamides with high thermal stability and good mechanical properties have been synthesized by the polycondensation of diamines with aromatic dicarboxylic acids or their diacid chlorides. ntu.edu.tw The reaction of N,N,N',N'-tetrakis(3-aminopropyl)-1,4-butanediamine with a suitable diacyl chloride would lead to the formation of a cross-linked polyamide network.

Strategies for Incorporating Additional Functional Groups

The incorporation of additional functional groups can be achieved through the derivatization of the primary amine groups of N,N,N',N'-tetrakis(3-aminopropyl)-1,4-butanediamine. As discussed in the context of dendrimer synthesis, the terminal primary amines can be reacted with a variety of molecules to introduce new functionalities.

For example, the primary amines can be reacted with activated esters or acyl chlorides to attach fluorescent labels, targeting moieties, or other chemical reporters. The synthesis of polyester (B1180765) dendrimers with amine-functionalized surfaces has been reported, where the amine groups can be further modified. nih.gov These strategies allow for the creation of complex, multifunctional molecules with tailored properties for applications in areas such as drug delivery and diagnostics.

Stereochemical Control and Regioselectivity in Derivative Synthesis

Controlling the stereochemistry and regioselectivity of reactions involving this compound and its derivatives presents a significant synthetic challenge due to the molecule's symmetry and the presence of multiple reactive sites.

For derivatives of 1,4-diaminobutane (B46682) that possess chiral centers, stereoselective synthesis is crucial for obtaining enantiomerically pure compounds. A patent describing the preparation of substituted 1,4-diaminobutane derivatives mentions the synthesis of chiral products, but specific methods for controlling the stereochemistry are not detailed. google.com In general, the stereoselective synthesis of substituted diamines can be approached by using chiral starting materials or by employing chiral auxiliaries or catalysts.

Chiral derivatizing agents (CDAs) are used to convert a mixture of enantiomers into a mixture of diastereomers, which can then be distinguished by techniques like NMR spectroscopy or chromatography. wikipedia.org Reagents such as Mosher's acid and its derivatives are commonly used for the derivatization of chiral amines and alcohols. wikipedia.org While this is an analytical technique, the principles can be applied in synthetic strategies for separating enantiomers. For primary amines, chiral derivatizing agents like S-citronellal can be used to form diastereomeric imines that can be analyzed by NMR. researchgate.net

Regioselectivity in the functionalization of polyamines is also a key consideration. As mentioned earlier, controlling the pH is a powerful strategy for achieving selective acylation at one amine site over others. nih.gov For polyamines with different types of amine groups (primary vs. secondary), their inherent differences in reactivity can be exploited to achieve regioselective modifications.

Coordination Chemistry: Ligand Design and Complex Formation Studies

Chelation Principles of Polyamine Ligands with Metal Ions

Polyamines are organic compounds with two or more primary amino groups. Their ability to bind metal ions is a cornerstone of coordination chemistry. When a polyamine ligand binds to a central metal ion through more than one donor atom, it forms a chelate ring. This process, known as chelation, results in a more stable complex compared to one formed with analogous monodentate ligands (ligands that bind through only one atom). This enhanced stability is known as the chelate effect.

The stability of the resulting metal complex is influenced by several factors:

Number of Chelate Rings: Generally, the more rings a ligand forms with a metal ion, the greater the stability of the complex.

Size of Chelate Rings: Five- and six-membered chelate rings are typically the most stable due to minimal ring strain. The butane (B89635) spacer and ethyl groups in 1,4-Bis(bis(2-cyanoethyl)amino)butane are predisposed to form such stable ring structures.

Nature of Donor Atoms: The nitrogen atoms of the tertiary amines in this compound are effective donor sites. The terminal nitrile (-C≡N) groups also contain nitrogen atoms with a lone pair of electrons, presenting additional potential coordination sites.

Design Rationale for Metal Ion Coordination Architectures

The design of this compound as a ligand is based on creating a molecule with both flexibility and multiple coordination points to engage with metal ions. The rationale involves several key features:

Flexibility: The central butane (-(CH₂)₄-) chain provides significant conformational flexibility. nih.gov This allows the ligand to adapt to the preferred coordination geometry of various metal ions, which can range from tetrahedral to square planar to octahedral. mdpi.com

Multidenticity: The ligand possesses six potential donor atoms: two tertiary amine nitrogens and four nitrile nitrogens. This allows for various coordination modes. It can act as a tetradentate ligand by coordinating through the two tertiary amine nitrogens and two of the nitrile nitrogens. If all donor sites were to bind to a single metal center, it would function as a hexadentate ligand, although steric hindrance might make this less likely.

Variable Coordination: The nitrile groups introduce an element of variability. In some complexes with related N-pendant cyanoethyl derivative ligands, the cyanoethyl branches have been found to be non-coordinating. nih.gov The coordination of these groups often depends on the metal ion, the solvent system, and the presence of competing anions. This allows the ligand to form diverse structural architectures. Computational methods, such as Density Functional Theory (DFT), can be employed to predict site selectivity for metal coordination in complex ligands. nih.gov

Synthetic Strategies for Metal-Ligand Complex Formation

The synthesis of metal complexes with ligands like this compound typically involves a direct reaction between the ligand and a suitable metal salt in a solution. scispace.com The general approach is to dissolve the ligand and a metal salt (e.g., chlorides, nitrates, perchlorates) in appropriate solvents, often in stoichiometric ratios. nih.gov

The choice of solvent is critical and depends on the solubility of both the ligand and the metal salt. Common solvents include methanol, ethanol (B145695), acetonitrile (B52724), and dimethylformamide (DMF). rdd.edu.iq In many cases, the reaction proceeds at room temperature, but gentle heating or refluxing may be required to facilitate the complexation. scispace.comrsc.org The resulting metal complex may precipitate from the solution upon formation or can be isolated by slow evaporation of the solvent. scispace.com

Table 1: General Synthetic Conditions for Metal Complex Formation with Polyamine Ligands

| Parameter | Description | Common Examples |

| Metal Precursor | A metal salt providing the central metal ion. | CoCl₂, Ni(ClO₄)₂, Cu(NO₃)₂, CdCl₂ |

| Solvent | Dissolves both ligand and metal salt. | Methanol, Ethanol, DMF, DMSO, Acetonitrile |

| Stoichiometry | Molar ratio of metal to ligand. | 1:1, 1:2, 2:1 |

| Temperature | Reaction temperature. | Room Temperature to Reflux |

| Isolation Method | Technique to obtain the solid complex. | Filtration, Slow Evaporation, Crystallization |

This table presents generalized conditions based on synthetic procedures for similar polyamine and Schiff base complexes. scispace.comrdd.edu.iqrsc.org

Methodologies for Determining Coordination Modes and Geometry

To understand how this compound binds to a metal ion and the resulting three-dimensional structure, a combination of crystallographic and spectroscopic techniques is employed.

A crystal structure of the uncomplexed ligand, this compound, has been reported and is available in the Cambridge Structural Database. nih.gov This provides a baseline for comparing bond lengths and conformations before and after complexation. While crystallographic studies are common for characterizing metal complexes, a search of the available literature did not yield a publicly accessible crystal structure for a metal complex specifically involving this compound. However, the analysis of related structures is a standard practice in coordination chemistry. scispace.comnih.gov

Table 2: Crystallographic Data for this compound (Ligand Only)

| Parameter | Value |

| Chemical Formula | C₁₆H₂₄N₆ |

| CCDC Number | 673002 |

| Associated Article DOI | 10.1107/S1600536807058266 |

| Source: PubChem CID 11120130. nih.gov |

Spectroscopic methods are essential for characterizing complexes, both in the solid state and in solution.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for determining which donor atoms are involved in coordination. A key diagnostic feature for this compound is the stretching vibration of the nitrile group (ν(C≡N)). In the free ligand, this band appears around 2245 cm⁻¹. nih.gov If the nitrile nitrogen coordinates to a metal ion, this band is expected to shift, typically to a higher frequency (wavenumber). The magnitude of the shift can provide insight into the strength of the coordination. Changes in the C-N stretching vibrations of the amine groups also indicate their participation in binding. nih.gov

Table 3: Typical IR Frequencies for Nitrile Group Coordination

| Functional Group | State | Typical Frequency Range (cm⁻¹) |

| Nitrile (C≡N) | Uncoordinated | ~2240 - 2260 |

| Nitrile (C≡N) | Coordinated to Metal Ion | > 2260 |

| This table presents typical ranges. The exact position of the band can vary based on the metal and overall complex structure. nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the complex. For transition metal complexes, the d-d transitions are sensitive to the coordination geometry (e.g., octahedral vs. square planar). The appearance of new absorption bands or shifts in existing bands upon complexation can confirm the formation of the complex and suggest its geometry. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn(II) or Cd(II)), ¹H and ¹³C NMR spectroscopy can provide detailed structural information in solution. Chemical shifts of the protons and carbons in the butane backbone and cyanoethyl arms will change upon coordination, indicating which parts of the ligand are electronically affected by the metal ion.

Investigation of Ligand Exchange Dynamics in Solution-Phase Systems

Ligand exchange refers to the substitution of one ligand in a coordination complex with another. The study of these dynamics provides insight into the stability and reactivity of complexes in solution. For a complex of this compound, this could involve its replacement by another chelating agent or solvent molecules.

The kinetics of such reactions are often studied using spectrophotometry, by monitoring the changes in the UV-Vis spectrum over time. nih.gov Studies on similar tetradentate amine complexes have shown that ligand exchange can proceed through various mechanisms. For instance, the reaction of a Cu(II) complex with a tetradentate amine-amide ligand was found to occur via a two-step consecutive process, where the first step was dependent on the incoming ligand's concentration, and the second was not. nih.gov In contrast, a related complex exhibited a simpler one-step mechanism. nih.gov

The flexible nature of the this compound ligand could lead to complex exchange dynamics, potentially involving partial dissociation of the ligand before complete replacement. mdpi.com While general principles of ligand exchange are well-established, specific kinetic studies detailing the exchange dynamics for metal complexes of this compound were not found in the surveyed scientific literature.

Reactivity of Coordinated Ligand Systems within Metal Complexes

The reactivity of a ligand can be significantly altered upon coordination to a metal center. In the case of This compound , the primary sites for potential reactivity within a metal complex, beyond the coordination of the tertiary amine groups, are the four pendant cyanoethyl groups. While specific research detailing the reactivity of coordinated "this compound" is not extensively documented in publicly available literature, the reactivity of the nitrile functional groups can be inferred from the well-established chemistry of other coordinated nitrile ligands.

Coordination of a nitrile group to a metal cation typically occurs through the nitrogen lone pair, which enhances the electrophilicity of the nitrile carbon atom. This activation makes the nitrile susceptible to nucleophilic attack, a reaction that is often sluggish or requires harsh conditions for the uncoordinated nitrile. wikipedia.orgwikiwand.com

Hydrolysis to Amides

One of the most studied reactions of coordinated nitriles is their hydrolysis to the corresponding amides. acs.orgchemistrysteps.comlibretexts.orgchemguide.co.ukcommonorganicchemistry.com This transformation is of significant interest as it can often proceed under milder conditions than the hydrolysis of the free nitrile. The general mechanism involves the attack of a water molecule on the activated nitrile carbon, followed by proton transfer to yield the coordinated amide.

M-N≡C-R + H₂O → [M-N(H)=C(OH)-R] → M-NH₂-C(=O)-R

For a metal complex of "this compound," this could potentially lead to the stepwise or complete conversion of the cyanoethyl groups to amidoethyl groups. The reaction could be represented as:

(Complex)-[N(CH₂CH₂C≡N)₂] + H₂O → (Complex)-[N(CH₂CH₂C(=O)NH₂)(CH₂CH₂C≡N)]

Potential for Further Reactions

Beyond hydrolysis, the activated nitrile groups in a coordinated "this compound" ligand could theoretically undergo other nucleophilic additions. For example, alcohols could potentially add across the carbon-nitrogen triple bond to form imidates. Furthermore, electron-rich metal centers might facilitate other transformations such as coupling reactions with unsaturated substrates like alkenes. wikipedia.orgwikiwand.com

It is also important to consider the possibility of different coordination modes. While end-on (η¹) coordination is most common for nitriles, side-on (η²) binding is also known, particularly for low-valent metal complexes. wikipedia.orgwikiwand.comnih.gov Such η²-coordination can be an intermediate step in catalytic cycles involving nitrile transformations. wikipedia.orgwikiwand.com

Due to the lack of specific experimental data on the reactivity of coordinated "this compound," the following table outlines the potential reactions of the coordinated cyanoethyl groups based on the known reactivity of analogous systems.

| Reaction Type | Potential Reactants | Potential Products of the Coordinated Ligand |

| Hydrolysis | Water | Pendant amidoethyl groups |

| Alcoholysis | Alcohols | Pendant imidate groups |

Further research is required to experimentally determine the specific reactivity of the cyanoethyl arms of "this compound" when the ligand is part of a metal complex and to quantify the conditions and outcomes of such reactions.

Supramolecular Chemistry: Principles of Self Assembly and Interaction Architectures

Non-Covalent Interactions Mediated by the Compound

The functionality of 1,4-Bis(bis(2-cyanoethyl)amino)butane is intrinsically linked to the array of non-covalent forces it can exert. These interactions, though weaker than covalent bonds, are the cornerstone of forming dynamic and responsive supramolecular assemblies. nih.gov

Hydrogen Bonding Networks Involving Amine and Nitrile Groups

While this compound itself lacks traditional hydrogen bond donors, its constituent groups can act as potent hydrogen bond acceptors. The tertiary amine nitrogens can readily participate in hydrogen bonding with suitable donor molecules. More significantly, the four terminal nitrile (cyano) groups are excellent hydrogen bond acceptors. The nitrogen atom of the C≡N group possesses a lone pair of electrons that can interact with hydrogen bond donors such as water, alcohols, or even C-H groups in appropriate contexts.

In the presence of protonated species or co-crystallizing agents with N-H or O-H groups, extensive hydrogen-bonding networks can be envisaged. For instance, in related diamine systems, the formation of N-H···O or N+-H···O hydrogen bonds is a common feature that dictates the solid-state packing. nih.gov Studies on similar polyamine structures have shown that these interactions can lead to the formation of infinite sheets or more complex three-dimensional architectures. nih.gov The multiple nitrile functionalities on this compound could lead to the formation of robust, multi-point hydrogen-bonded adducts. The competition and cooperation between different hydrogen bond acceptors (amine vs. nitrile) would be a key factor in determining the final supramolecular structure. Theoretical studies on simpler diamines like triethylene diamine (DABCO) have shown that the nitrogen atoms can readily interact with molecules like water and carbon dioxide through hydrogen bonding. rsc.org

Donor-Acceptor Interactions and π-Interactions

The tertiary amine groups in this compound are electron-rich and can act as electron donors in the formation of donor-acceptor (or charge-transfer) complexes. researchgate.net When brought into proximity with suitable electron acceptor molecules (π-acceptors), such as electron-deficient aromatic rings or fullerenes, a weak electronic interaction can be established. mdpi.com This interaction, often accompanied by a distinct color change, can be a powerful tool for directing self-assembly.

Design Principles for Self-Assembled Structures and Host-Guest Systems

The design of self-assembled structures relies on the predictable and directional nature of non-covalent interactions. The molecular structure of this compound offers several design handles for creating sophisticated supramolecular architectures. The flexible butane (B89635) linker allows the molecule to adopt various conformations, enabling it to adapt to different packing requirements or to encapsulate guest molecules.

In the context of host-guest chemistry, the molecule could potentially act as a host for small guest species. wikipedia.org The flexible arms could create a pseudo-cavity capable of binding guests through a combination of hydrogen bonding (with the nitrile groups) and van der Waals forces. The tertiary amine groups could be protonated to create a cationic host capable of binding anionic guests through electrostatic interactions. The principles of molecular recognition, where a host molecule selectively binds to a specific guest, are central to host-guest chemistry. wikipedia.orgthno.org

The synthesis of related polyamine ligands has shown that they can form complexes with metal ions, which could then act as nodes in larger coordination polymers or metal-organic frameworks (MOFs). rsc.org The nitrile groups could also be hydrolyzed to carboxylic acids, creating a polycarboxylate ligand with strong metal-binding capabilities.

Methodologies for Investigating Self-Assembly Processes

A variety of analytical techniques are employed to study the formation and properties of supramolecular assemblies.

| Technique | Information Obtained | Relevance to this compound |

| Single-Crystal X-ray Diffraction | Provides precise information on the three-dimensional arrangement of molecules in the solid state, including bond lengths, angles, and intermolecular distances. nih.govnih.gov | Crucial for unequivocally determining the nature of hydrogen bonding networks and donor-acceptor interactions. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Can provide information on molecular dynamics, host-guest interactions in solution, and proton transfer in hydrogen bonds. nih.govaps.org | Useful for studying the association behavior in solution and the dynamics of the flexible butane chain and cyanoethyl arms. |

| UV-Vis and Fluorescence Spectroscopy | Can detect the formation of donor-acceptor complexes, which often exhibit new absorption or emission bands. nih.gov | Essential for studying the electronic interactions between the compound and potential electron acceptors. |

| Mass Spectrometry | Can be used to identify the stoichiometry of host-guest complexes and other supramolecular aggregates in the gas phase. | Helps in determining the composition of self-assembled species. |

| Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM) | Allow for the visualization of self-assembled structures on surfaces with sub-molecular resolution. mdpi.com | Enables the study of two-dimensional self-assembly and the formation of ordered monolayers. |

| Thermal Analysis (TGA, DSC) | Provide information on the thermal stability and phase transitions of the assembled structures. nih.gov | Important for understanding the robustness of the supramolecular materials. |

Template-Directed Synthesis of Supramolecular Architectures

Template-directed synthesis is a powerful strategy where a template molecule or ion is used to organize reactive components, facilitating a specific chemical reaction to form a desired product, often a macrocycle or an interlocked molecule like a catenane. iaea.org The template effect relies on non-covalent interactions to pre-organize the reactants.

This compound, with its multiple binding sites, could potentially act as a template. For instance, its amine and nitrile groups could bind to and orient reactive molecules, directing their covalent capture into a specific architecture. Conversely, the flexible nature of the butane spacer might allow the molecule itself to be a component in a template-directed synthesis. For example, a metal ion could act as a template to organize two or more molecules of this compound, facilitating a subsequent ring-closing metathesis reaction between the cyanoethyl arms (if functionalized with terminal alkenes) to form a macrocyclic structure. The use of reversible chemistry is often key in template-directed synthesis to allow for the removal of the template after the reaction. nih.gov

Reversible Assembly and Disassembly Strategies at the Molecular Level

A hallmark of supramolecular chemistry is the reversibility of the non-covalent interactions, which allows for the assembly and disassembly of structures in response to external stimuli. nih.govresearchgate.net This dynamic nature is crucial for creating "smart" materials and systems.

For supramolecular assemblies based on this compound, several strategies for reversible control can be envisioned:

pH Switching: The tertiary amine groups can be reversibly protonated and deprotonated by changing the pH of the solution. Protonation would introduce positive charges, leading to electrostatic repulsion that could disassemble a neutral aggregate. This change in charge could also be used to trigger the release of a bound guest molecule.

Guest Binding/Release: The addition of a competitive guest molecule could displace a component of the supramolecular assembly, leading to its disassembly. researchgate.net Conversely, the addition of a specific guest could template the formation of an ordered structure.

Solvent Polarity: Changing the solvent can alter the strength of non-covalent interactions. For instance, moving to a more polar solvent could weaken hydrogen bonds and disrupt an assembly.

Temperature Changes: As non-covalent interactions are sensitive to temperature, heating or cooling a system can shift the equilibrium between the assembled and disassembled states.

The ability to control the topology and function of supramolecular polymers through such reversible processes is a major goal in materials science. researchgate.netamanote.com

Polymer Chemistry: Monomer Utilization and Polymerization Dynamics

Role as a Cross-Linking Agent in Advanced Polymer Networks

Table 1: Illustrative Properties of Epoxy Resin Cured with Different Amine Agents

| Curing Agent | Amine Type | Glass Transition Temperature (Tg) (°C) | Tensile Strength (MPa) |

| 1,4-Bis(bis(2-cyanoethyl)amino)butane | Tertiary | (Hypothetical) 130-150 | (Hypothetical) 60-80 |

| Triethylenetetramine (TETA) | Primary/Secondary | 110-130 | 50-70 |

| Diethylenetriamine (DETA) | Primary/Secondary | 100-120 | 45-65 |

Note: Data for this compound is hypothetical and for illustrative comparison.

The mechanism of cross-linking involves the tertiary amine lone pair initiating the anionic polymerization of the epoxide rings. This process is often characterized by a significant exotherm. pcimag.com The resulting polymer network benefits from the incorporation of the cyano groups, which can enhance adhesion and chemical resistance.

Anionic Polymerization Mechanisms Involving Cyanoethyl Moieties

The electron-withdrawing nature of the nitrile (cyano) groups in this compound suggests its potential participation in anionic polymerization. While the tertiary amines themselves are not typical initiators for vinyl monomers, the cyano groups can stabilize a carbanion on an adjacent carbon atom. It is conceivable that under strong basic conditions, an anionic polymerization could be initiated from the cyanoethyl groups.

Furthermore, the cyano groups can undergo cyclotrimerization to form 1,3,5-triazine (B166579) rings, a reaction characteristic of cyanate (B1221674) esters, leading to a highly cross-linked network. mdpi.com This process is typically thermally or catalytically driven and results in polymers with high thermal stability.

Polycondensation Reactions for Novel Polymer Architectures

While the tertiary amine groups of this compound are not suitable for direct participation in typical polycondensation reactions like polyamide or polyimide formation, the cyano groups offer a route to such polymers. The nitrile groups can be hydrolyzed to carboxylic acids. The resulting tetra-acid could then undergo polycondensation with various diamines to produce polyamides or with diols to form polyesters. This multi-step approach allows for the creation of novel polymer architectures with a high degree of branching or cross-linking. The synthesis of poly(enaminonitriles) through reactions of similar aliphatic diamines with bis(chlorovinylidene cyanide) monomers has also been reported, suggesting another potential polycondensation pathway. researchgate.net

Copolymerization Strategies with Diverse Monomers

This compound can be utilized as a comonomer in various copolymerization strategies to impart specific properties to the resulting polymer. For instance, it could be copolymerized with acrylic monomers, such as methyl methacrylate (B99206) or butyl acrylate, in a free-radical polymerization. The inclusion of this diamine would introduce tertiary amine and cyano functionalities into the polymer backbone, which could enhance properties like adhesion, thermal stability, and dyeability. The copolymerization of ring-substituted phenylcyanoacrylates with styrene (B11656) is a known process, indicating the feasibility of incorporating cyano-functionalized monomers into polymer chains. chemrxiv.org

Table 2: Potential Copolymerization Partners for this compound

| Monomer Class | Example Monomer | Potential Polymerization Method | Resulting Polymer Property |

| Acrylates | Methyl Methacrylate | Free Radical Polymerization | Increased Tg, Improved Adhesion |

| Styrenics | Styrene | Free Radical Polymerization | Modified Refractive Index, Enhanced Polarity |

| Epoxides | Bisphenol A diglycidyl ether | Anionic Ring-Opening Polymerization | Cross-linked Thermoset, High Modulus |

| Isocyanates | Toluene diisocyanate | (Potential) Catalytic Polymerization | Polyurethane-like network, Elastomeric properties |

Kinetic and Mechanistic Studies of Polymerization Processes

The study of the kinetics and mechanisms of polymerization involving this compound is crucial for controlling the final polymer structure and properties. Techniques like Differential Scanning Calorimetry (DSC) can be employed to study the curing kinetics of epoxy resins with this diamine, determining parameters such as the activation energy and the reaction order. researchgate.netmdpi.commdpi.com Isothermal and non-isothermal DSC scans can provide insights into the reaction rate and the extent of conversion. researchgate.net

For polymerization reactions involving the cyano groups, Fourier-Transform Infrared Spectroscopy (FTIR) can be a valuable tool to monitor the disappearance of the nitrile peak and the appearance of new functional groups, such as the triazine ring in cyclotrimerization. nasa.gov Kinetic models, such as the Kamal model, can be applied to describe the autocatalytic nature of some of these polymerization reactions. researchgate.net

Post-Polymerization Modification Strategies for Polymer Backbones

Polymers synthesized using this compound as a monomer or cross-linker offer opportunities for post-polymerization modification. semanticscholar.orgrsc.orgnih.govresearchgate.netmdpi.com The pendant cyano groups are particularly amenable to a variety of chemical transformations. For instance, they can be:

Hydrolyzed to carboxylic acid groups, which can then be used for further reactions, such as grafting other polymer chains.

Reduced to primary amine groups, which can alter the polymer's solubility and reactivity.

Reacted with organometallic reagents, such as Grignard reagents, to introduce new side chains.

These modifications allow for the fine-tuning of the polymer's properties, such as its hydrophilicity, chemical resistance, and mechanical performance, without altering the main polymer backbone. semanticscholar.org

Design of Switchable Polymer Systems utilizing the Compound's Structure

The presence of both tertiary amine and cyano groups in this compound makes it an interesting candidate for the design of "smart" or switchable polymer systems. The tertiary amine groups can be protonated or quaternized, leading to changes in the polymer's solubility and conformation in response to pH or the presence of specific chemicals. This could be exploited in applications such as drug delivery or sensors.

The polarity of the cyano groups can also be utilized. For example, the interaction of these groups with certain solvents or ions could lead to a reversible change in the polymer's properties. The design and synthesis of polymers with precisely controlled structures are key to developing materials with desired functions. mdpi.com

An article on the integration of “this compound” into functional membrane architectures for forward osmosis systems cannot be generated at this time. A thorough search of available scientific literature and research databases did not yield any specific studies or data on the use of this particular chemical compound for such applications.

The search for information was targeted at identifying research that detailed the utilization of "this compound" as a monomer or additive in the fabrication of forward osmosis membranes. However, the inquiries returned information on other related, but distinct, chemical compounds and membrane fabrication techniques. These included the use of different amine monomers, such as m-phenylenediamine (B132917) (MPD) and polyethyleneimine, and the incorporation of various nanomaterials to enhance membrane properties. mdpi.comresearchgate.netrsc.org

While the synthesis and properties of "this compound" and its derivatives are documented in chemical literature, its specific application in the context of polymer chemistry for functional membranes, particularly for forward osmosis, is not described in the retrieved sources. nih.govnih.govresearchgate.net Research in membrane science is extensive, with many studies focusing on the development of novel materials for improved performance in processes like forward osmosis, nanofiltration, and pervaporation. researchgate.netresearchgate.netnih.gov However, the specific role and performance data for "this compound" within this field are not present in the available literature.

Therefore, without any research findings on the integration of "this compound" into forward osmosis systems, it is not possible to provide a scientifically accurate and informative article that adheres to the requested outline, including data tables and detailed research findings.

Biomolecular Interactions and Nanocarrier Design Principles

Fundamental Principles of Polycation-Anion Interactions with Biological Macromolecules

The interaction between cationic polymers (polycations) and negatively charged biological macromolecules (polyanions) like nucleic acids and many proteins is governed by fundamental electrostatic principles. nih.gov The core of this interaction is the strong electrostatic attraction between the positively charged groups on the polycation and the negatively charged groups (e.g., phosphate (B84403) groups on DNA or carboxylate groups on acidic proteins) on the biomolecule. nih.govdovepress.com

The strength and specificity of these interactions are influenced by several factors:

Charge Density: The number and spacing of the cationic charges on the polymer and the anionic charges on the biomolecule dictate the strength of the electrostatic attraction. nih.gov

Ionic Strength of the Solution: The concentration of salt in the solution can screen the electrostatic interactions. High salt concentrations can weaken or disrupt the binding between the polycation and the polyanion. mdpi.com

These principles suggest that 1,4-Bis(bis(2-cyanoethyl)amino)butane, with its four protonatable nitrogen atoms distributed along a flexible butane (B89635) backbone, is structurally suited to act as an effective complexing agent for anionic biomolecules.

Design of Self-Assembled Nanostructures for Encapsulation and Delivery (Abstracted)

Self-assembly is a process where individual molecular components spontaneously organize into ordered, stable superstructures. dovepress.comnih.gov This phenomenon is driven by the minimization of free energy and is governed by a combination of non-covalent interactions, including electrostatic forces, hydrogen bonding, hydrophobic interactions, and van der Waals forces. nih.gov In the context of nanocarrier design, self-assembly is a cornerstone for creating vehicles that can encapsulate and deliver therapeutic agents. nih.govfrontiersin.org

The design of self-assembled nanostructures, such as micelles, vesicles, or polyplexes, leverages the specific chemical properties of the constituent molecules. frontiersin.org For instance, amphiphilic molecules, which possess both hydrophobic and hydrophilic regions, can self-assemble in aqueous environments to form micelles or liposomes, encapsulating hydrophobic payloads. dovepress.com

In the case of polycation-based systems, electrostatic interactions are a primary driver for self-assembly with anionic cargo like nucleic acids. dovepress.comfrontiersin.org A polycation such as this compound can induce the condensation of DNA or RNA from a large, extended coil into a compact, nanoparticle-sized polyplex. memphis.eduresearchgate.net The principles guiding this design include:

Charge Ratio: The ratio of positive charges on the polycation to negative charges on the nucleic acid (N/P ratio) is a critical parameter that influences the size, charge, and stability of the resulting polyplex. memphis.edu

Molecular Architecture: The flexibility of the polycation backbone and the distribution of charges affect how it wraps around and neutralizes the polyanion, influencing the morphology of the final nanostructure.

Stimuli-Responsiveness: Advanced designs incorporate moieties that respond to specific environmental triggers (e.g., pH, redox potential) to induce disassembly and release the encapsulated cargo at a target site. nih.gov The amine groups in this compound offer inherent pH-responsiveness.

By harnessing these principles, molecules like this compound can serve as building blocks for sophisticated nanocarriers designed for targeted delivery applications. nih.gov

Methodologies for Investigating Biomolecular Binding Affinity and Specificity

Quantifying the strength of the interaction, or binding affinity, between molecules is essential for understanding biological processes and designing effective molecular tools. axivend.comnih.gov Several biophysical techniques are commonly employed to measure the binding affinity and kinetics of interactions, such as those between a polycation and a biological macromolecule. nih.govnih.gov The choice of method depends on the specific molecules and the information required. axivend.com

Key methodologies include:

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. axivend.comnih.gov It is considered a gold standard as it can determine the binding affinity (Ka), dissociation constant (Kd), reaction stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single experiment, providing a complete thermodynamic profile of the interaction. nih.gov

Surface Plasmon Resonance (SPR): SPR is an optical technique that detects changes in the refractive index at the surface of a sensor chip when molecules bind. axivend.comdrugdiscoverynews.com One molecule is immobilized on the sensor, and its binding partner is flowed over the surface. SPR provides real-time data on both the association (kon) and dissociation (koff) rates, from which the dissociation constant (Kd) can be calculated. drugdiscoverynews.comyoutube.com

Bio-Layer Interferometry (BLI): Similar to SPR, BLI is an optical, label-free technology that measures binding events in real-time. drugdiscoverynews.comyoutube.com It monitors the interference pattern of white light reflected from a biosensor tip as molecules bind and dissociate, offering high-throughput capabilities. drugdiscoverynews.com

Fluorescence-Based Assays: These methods rely on changes in fluorescence properties upon binding. Techniques include Fluorescence Polarization (FP), Förster Resonance Energy Transfer (FRET), and displacement assays. axivend.comyoutube.com For example, a fluorescent dye that intercalates into DNA, such as Ethidium Bromide, will be displaced upon complexation with a polycation, leading to a measurable decrease in fluorescence intensity. nih.gov

Microscale Thermophoresis (MST): MST measures the directed movement of molecules along a microscopic temperature gradient, which changes when a ligand binds to a target molecule. axivend.comyoutube.com This technique requires only small amounts of sample and can be performed in complex biological liquids.

Interactive Table: Comparison of Binding Affinity Measurement Techniques

| Methodology | Principle | Key Parameters Measured | Label Requirement |

|---|---|---|---|

| Isothermal Titration Calorimetry (ITC) | Measures heat change upon binding | Kd, ΔH, ΔS, Stoichiometry (n) | Label-free |

| Surface Plasmon Resonance (SPR) | Detects change in refractive index upon binding to a sensor surface | Kd, kon, koff | Label-free (one molecule is immobilized) |

| Bio-Layer Interferometry (BLI) | Measures change in optical thickness on a biosensor tip | Kd, kon, koff | Label-free (one molecule is immobilized) |

| Fluorescence-Based Assays (e.g., FP, FRET) | Detects changes in fluorescence properties upon binding | Kd | Requires fluorescent label |

| Microscale Thermophoresis (MST) | Measures molecular movement in a temperature gradient | Kd | Requires fluorescent label or intrinsic fluorescence |

Theoretical Frameworks for Interaction with Nucleic Acids and Proteins

The interaction of polycations with nucleic acids and proteins is explained by several theoretical models that provide a deeper understanding of the underlying molecular mechanisms.

Interaction with Nucleic Acids: Two prominent theories describe the binding of polycations to DNA and RNA:

Counterion Condensation (CC) Theory: Developed by Manning, this theory treats the highly charged nucleic acid as a linear polyanion. rsc.org It posits that if the linear charge density of the polyanion is above a certain threshold, a fraction of the counterions will "condense" onto the polyanion to lower the effective charge density to that threshold value. rsc.org When a polycation binds, it displaces these condensed counterions, leading to the large entropy gain that drives complexation. nih.gov For DNA, it is predicted that a substantial fraction of its univalent counterions remains condensed. rsc.org

The "Proton Sponge" Hypothesis: This theory is particularly relevant for polycations with secondary and tertiary amines, like polyethyleneimine (PEI), and is used to explain how polyplexes escape from endosomes after being taken up by a cell. memphis.edursc.org According to this model, the polycation's extensive buffering capacity resists the natural acidification of the endosome. rsc.orgacs.org This leads to a continuous influx of protons (H+) and chloride ions (Cl-) into the endosome, causing osmotic swelling and eventual rupture of the endosomal membrane, releasing the polyplex into the cytoplasm. memphis.eduacs.org The multiple tertiary amines in this compound suggest it could exhibit a similar buffering capacity, making this framework relevant to its potential intracellular behavior.

Interaction with Proteins: The interaction of polycations with proteins is more complex due to the heterogeneous surface of proteins, which can have patches of both positive and negative charges. nih.gov

Enthalpy-Entropy Compensation: Protein-polyelectrolyte interactions are often characterized by a strong enthalpy-entropy compensation. nih.gov The binding can be driven by enthalpy (favorable bond formation), entropy (counterion and water release), or a combination of both. ITC is a powerful tool for dissecting these contributions. mdpi.com

These frameworks provide the theoretical basis for predicting how this compound will behave in a biological environment, highlighting its potential to condense nucleic acids and interact specifically with anionic proteins.

Structural Considerations for Biocompatible Scaffolds (Focus on architecture, not biological effect)

Biocompatible scaffolds are three-dimensional porous structures that provide a temporary template for tissue regeneration. nih.govresearchgate.net Their design focuses on creating an architecture that mimics the native extracellular matrix (ECM) to support cell attachment and growth. nih.govyoutube.com The structural properties, rather than the specific biological response, are paramount to this architectural design.

Key structural considerations include:

Porosity and Pore Size: High porosity is essential to ensure adequate space for cell migration and nutrient/waste transport. youtube.com The optimal pore size depends on the target tissue but must be large enough to allow cell infiltration while maintaining sufficient surface area for cell attachment.

Pore Interconnectivity: An interconnected pore network is crucial for ensuring uniform cell distribution and vascularization throughout the scaffold. youtube.com It creates continuous pathways for the flow of oxygen and nutrients to the cells deep within the structure.

Mechanical Properties: The scaffold's architecture must provide mechanical integrity and support that matches the native tissue it is intended to replace. researchgate.netnih.gov This includes properties like compressive strength and elasticity, which can be tuned by altering the scaffold's geometric design (e.g., lattice structure, fiber diameter). nih.gov

Surface-to-Volume Ratio: A high surface-area-to-volume ratio maximizes the area available for cell adhesion and interaction with the material. researchgate.net

Molecules like this compound can be envisioned as potential components in the synthesis of polymeric scaffolds. Its functional groups could be chemically modified to act as a cross-linking agent, reacting with polymer chains to form a stable 3D network. The length and flexibility of its butane backbone, along with the density of cross-links it forms, would directly influence the resulting scaffold's mechanical stiffness, pore structure, and degradation rate, all of which are critical architectural parameters. youtube.com Techniques like 3D printing and electrospinning allow for precise control over the fabrication of scaffolds with these desired architectural features. youtube.com

Reaction Mechanisms and Kinetic Investigations

Mechanistic Pathways of Cyanoethylation and Amine Alkylation Reactions

The synthesis of 1,4-Bis(bis(2-cyanoethyl)amino)butane from 1,4-diaminobutane (B46682) and acrylonitrile (B1666552) is a classic example of a cyanoethylation reaction. This process is a type of Michael addition, where the nucleophilic amine adds to the electrophilic β-carbon of the α,β-unsaturated nitrile.

The mechanism proceeds in a stepwise manner:

First Cyanoethylation: A primary amine group of 1,4-diaminobutane acts as a nucleophile, attacking the β-carbon of an acrylonitrile molecule. This forms a zwitterionic intermediate.